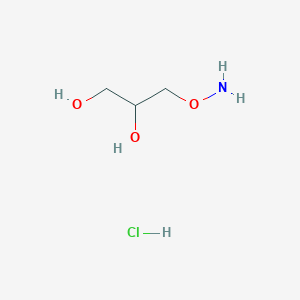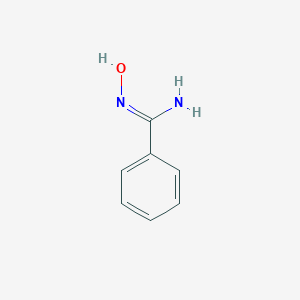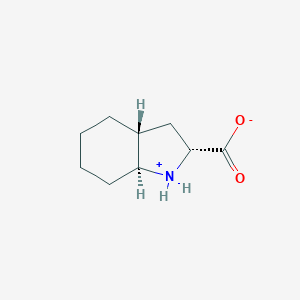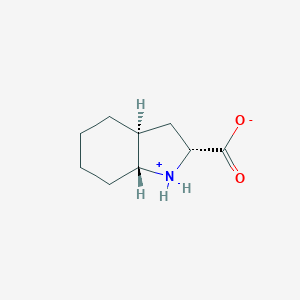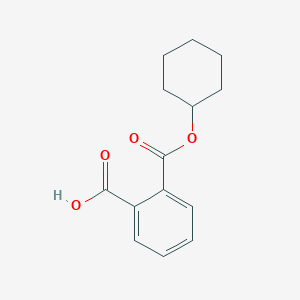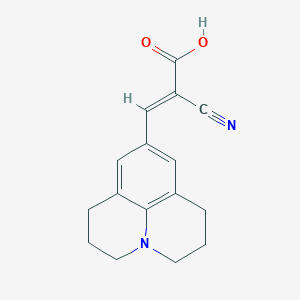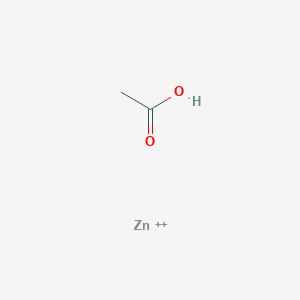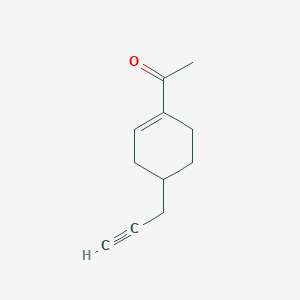
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone, also known as PCE, is an organic compound that belongs to the family of cyclohexenones. PCE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is not well understood. However, studies have suggested that 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Biochemical And Physiological Effects
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to improve cognitive function and reduce oxidative stress in the brain. However, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone.
Advantages And Limitations For Lab Experiments
One advantage of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its easy synthesis, which makes it readily available for use in laboratory experiments. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone also possesses interesting pharmacological properties, making it a promising candidate for drug development. However, one limitation of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its low solubility in water, which may hinder its use in certain experiments.
Future Directions
There are several future directions for the research of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone. One direction is the investigation of the structure-activity relationship of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its analogs to identify more potent and selective compounds. Another direction is the exploration of the potential of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the use of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a building block for the synthesis of novel organic materials with interesting properties can also be explored. Finally, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its mechanism of action.
Synthesis Methods
The synthesis of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be achieved through several methods, including the reaction of propargyl alcohol with cyclohexanone in the presence of a strong base or the reaction of propargyl chloride with cyclohexanone in the presence of a base. The yield of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents.
Scientific Research Applications
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has shown potential applications in various scientific fields. In medicinal chemistry, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been investigated for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. In material science, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a building block for the synthesis of novel organic materials with interesting properties, such as fluorescence and conductivity. In organic synthesis, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
123405-90-3 |
|---|---|
Product Name |
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone |
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(4-prop-2-ynylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1,7,10H,4-6,8H2,2H3 |
InChI Key |
JKPKGEYKIZQJCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC(CC1)CC#C |
Canonical SMILES |
CC(=O)C1=CCC(CC1)CC#C |
synonyms |
Ethanone, 1-[4-(2-propynyl)-1-cyclohexen-1-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)
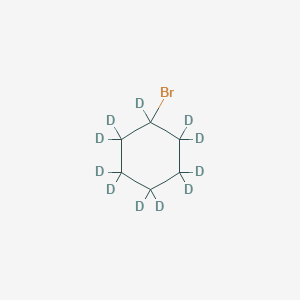
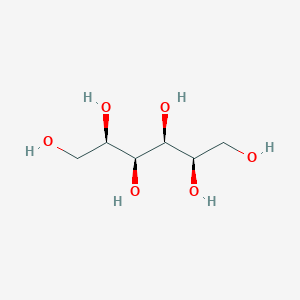
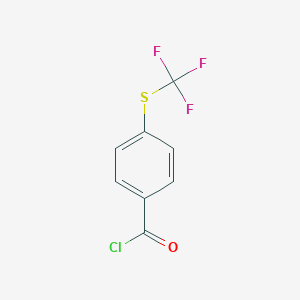
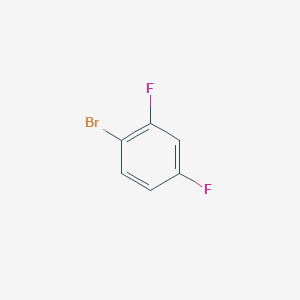
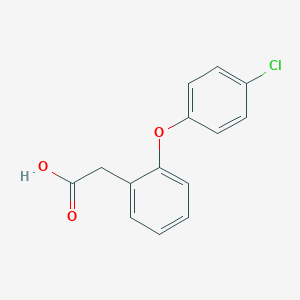
![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
